molecular formula C11H11N3O B6257657 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 96898-78-1

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B6257657
CAS No.: 96898-78-1
M. Wt: 201.2
InChI Key:
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Description

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

The synthesis of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several synthetic routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 1,2,4-oxadiazole exhibit affinity to metabotropic glutamate receptors, which are attractive targets for the treatment of neurological disorders such as stroke, epilepsy, and neurodegenerative diseases . The compound may also inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other similar compounds, such as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine and 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine . These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its aniline moiety, which imparts distinct reactivity and potential for further functionalization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole with aniline in the presence of a suitable catalyst.", "Starting Materials": [ "5-cyclopropyl-1,2,4-oxadiazole", "Aniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-cyclopropyl-1,2,4-oxadiazole (1.0 equiv) and aniline (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as palladium on carbon (Pd/C) or copper (Cu) catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline." ] }

CAS No.

96898-78-1

Molecular Formula

C11H11N3O

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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